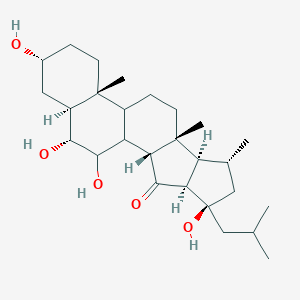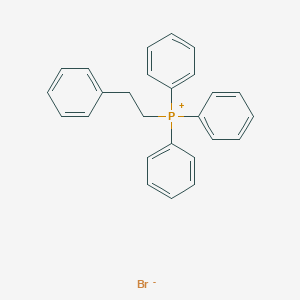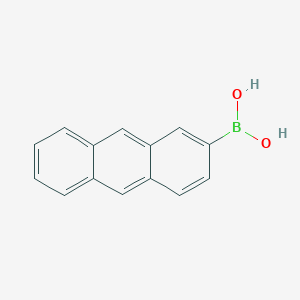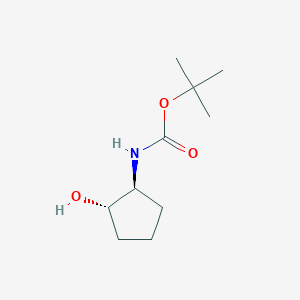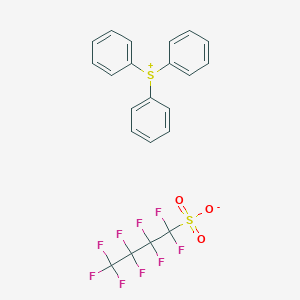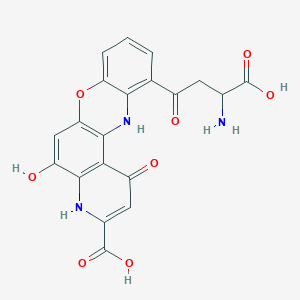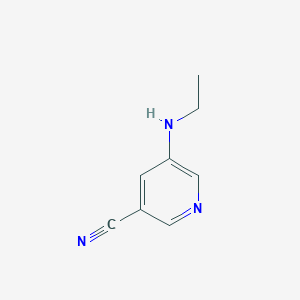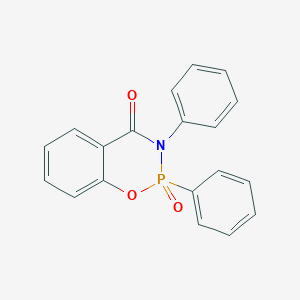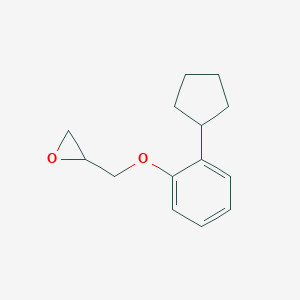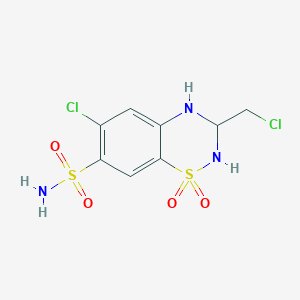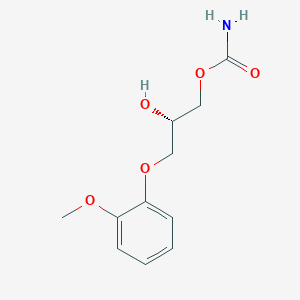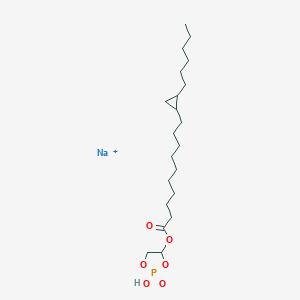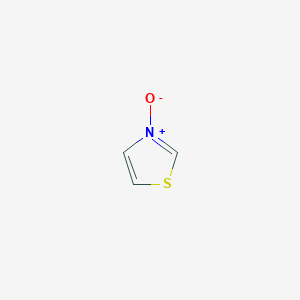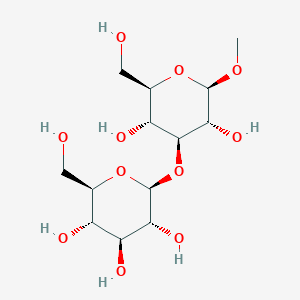
Methyl laminarabioside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl laminarabioside is a compound that belongs to the group of laminarabiosides. It is a disaccharide that consists of two glucose units, where one of the glucose units is methylated at the C-6 position. Methyl laminarabioside is a natural product that can be found in various plant species, such as oats, barley, and rye. It has been extensively studied in recent years due to its potential applications in the field of scientific research.
Mécanisme D'action
The mechanism of action of methyl laminarabioside is not well understood. However, it is believed to act as a substrate for various enzymes that are involved in the metabolism of laminarabiosides. Methyl laminarabioside may also have an inhibitory effect on certain enzymes that are involved in the metabolism of carbohydrates.
Effets Biochimiques Et Physiologiques
Methyl laminarabioside has various biochemical and physiological effects. It has been shown to have an immunomodulatory effect by stimulating the production of cytokines and chemokines. It also has an anti-inflammatory effect by inhibiting the production of pro-inflammatory cytokines. Methyl laminarabioside may also have a prebiotic effect by promoting the growth of beneficial gut bacteria.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using methyl laminarabioside in lab experiments is its availability. Methyl laminarabioside is a natural product that can be easily obtained from various plant sources. It is also relatively inexpensive compared to other carbohydrates. However, one of the limitations of using methyl laminarabioside is its solubility. Methyl laminarabioside is not very soluble in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are various future directions for the study of methyl laminarabioside. One of the most significant directions is the study of its potential applications in the field of immunology. Methyl laminarabioside has been shown to have an immunomodulatory effect, which makes it a potential candidate for the development of new immunotherapeutic agents. Another direction is the study of its potential applications in the field of prebiotics. Methyl laminarabioside has been shown to have a prebiotic effect, which makes it a potential candidate for the development of new prebiotic supplements.
Méthodes De Synthèse
Methyl laminarabioside can be synthesized using various methods. One of the most common methods is the enzymatic synthesis using β-glucosidase. This method involves the hydrolysis of laminaribiose, which is a disaccharide that consists of two glucose units linked by a β-1,3 glycosidic bond. The hydrolysis reaction results in the formation of glucose and laminarabiose. The laminarabiose is then methylated at the C-6 position using methyl iodide, resulting in the formation of methyl laminarabioside.
Applications De Recherche Scientifique
Methyl laminarabioside has various potential applications in scientific research. One of the most significant applications is in the field of carbohydrate chemistry. Methyl laminarabioside can be used as a model compound for the study of the structure and properties of laminarabiosides. It can also be used as a substrate for the characterization of enzymes that are involved in the metabolism of laminarabiosides.
Propriétés
Numéro CAS |
147217-24-1 |
|---|---|
Nom du produit |
Methyl laminarabioside |
Formule moléculaire |
C13H24O11 |
Poids moléculaire |
356.32 g/mol |
Nom IUPAC |
(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5R,6R)-3,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C13H24O11/c1-21-12-10(20)11(7(17)5(3-15)22-12)24-13-9(19)8(18)6(16)4(2-14)23-13/h4-20H,2-3H2,1H3/t4-,5-,6-,7-,8+,9-,10-,11+,12-,13+/m1/s1 |
Clé InChI |
WOKXHOIRHHAHDA-MTAKEAHTSA-N |
SMILES isomérique |
CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O |
SMILES |
COC1C(C(C(C(O1)CO)O)OC2C(C(C(C(O2)CO)O)O)O)O |
SMILES canonique |
COC1C(C(C(C(O1)CO)O)OC2C(C(C(C(O2)CO)O)O)O)O |
Autres numéros CAS |
147217-24-1 |
Synonymes |
methyl 3-O-beta-D-glucopyranosyl-beta-D-glucopyranoside methyl beta-D-laminarabioside methyl laminarabioside methyl laminarabioside monohydrate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(Z)-4-[formyl-[(2-methyl-6-oxo-1H-pyrimidin-5-yl)methyl]amino]-3-[[(E)-2-[formyl-[(2-methyl-6-oxo-1H-pyrimidin-5-yl)methyl]amino]-5-(pyridine-3-carbonyloxy)pent-2-en-3-yl]disulfanyl]pent-3-enyl] pyridine-3-carboxylate](/img/structure/B114806.png)
